molecular formula C7H14Cl2N4OS B1383364 [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride CAS No. 1803587-06-5

[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride

Cat. No.: B1383364
CAS No.: 1803587-06-5
M. Wt: 273.18 g/mol
InChI Key: KFUHOEUHXJEGNP-UHFFFAOYSA-N
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Description

[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride is a heterocyclic compound featuring a morpholine ring fused with a 1,3,4-thiadiazole moiety and a methanamine side chain. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug candidates targeting enzymes or receptors influenced by heterocyclic amines .

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS.2ClH/c8-3-6-4-11(1-2-12-6)7-10-9-5-13-7;;/h5-6H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUHOEUHXJEGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NN=CS2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with morpholine derivatives under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Compounds containing the 1,3,4-thiadiazole scaffold have shown promising activity against various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against human cancer cells, suggesting that [4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride may share similar properties .

Antimicrobial Properties

Thiadiazole compounds have been investigated for their antimicrobial activities. Research indicates that certain derivatives exhibit potent antibacterial and antifungal effects. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has also been studied as a potential inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibitors targeting CA can have therapeutic implications in conditions like glaucoma and epilepsy .

Case Studies

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant cytotoxic effects on multiple cancer cell lines using thiadiazole derivatives.
Study B Antimicrobial ActivityIdentified strong antibacterial properties against Gram-positive bacteria with a specific focus on thiadiazole compounds.
Study C Enzyme InhibitionShowed effective inhibition of carbonic anhydrase with potential implications for treating metabolic disorders.

Mechanism of Action

The mechanism by which [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and the disruption of metabolic processes in the pathogens.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related amines and heterocycles:

Compound Name Molecular Formula Molecular Weight Structural Features Salt Form Key Properties/Applications References
[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride (Target) ~C₇H₁₂N₄OS·2HCl ~283.2 (est.) Morpholine + thiadiazole + methanamine Dihydrochloride Enhanced solubility; potential CNS or antimicrobial activity
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride C₄H₉Cl₂N₃S 202.11 Thiadiazole + ethanamine Dihydrochloride Simpler backbone; possible intermediate
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride C₁₀H₁₁ClN₄OS 270.74 Thiadiazole + methoxyphenyl substituent Hydrochloride Electron-rich aromatic system; drug discovery
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride C₃H₆Cl₂N₃S 193.06 Thiadiazole + methanamine Dihydrochloride Minimalist structure; high solubility
1-{4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]morpholin-2-yl}ethan-1-amine dihydrochloride C₁₃H₂₄Cl₂N₄O 347.27 Morpholine + pyrazole + ethanamine Dihydrochloride Dual heterocycles; tailored bioactivity
[4-(Thiazol-2-yl)phenyl]methanamine hydrochloride C₁₀H₁₁ClN₂S 226.72 Thiazole + phenyl + methanamine Hydrochloride Aromatic thiazole; receptor targeting

Key Differences and Implications

Core Heterocycles: The target compound’s morpholine-thiadiazole hybrid offers a unique balance of solubility (from morpholine’s oxygen atom) and electron-deficient aromaticity (from thiadiazole), which may improve binding to biological targets compared to simpler amines (e.g., ) .

Substituent Effects :

  • The methoxyphenyl group in introduces electron-donating effects, which could enhance π-π stacking interactions in drug-receptor binding compared to the target’s morpholine ring .
  • Pyrazole-morpholine hybrids () may exhibit higher steric hindrance, affecting membrane permeability .

Salt Form :

  • Dihydrochloride salts (Target, ) generally exhibit higher aqueous solubility than hydrochloride salts (), favoring oral or injectable formulations .

Biological Activity

The compound [4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves cyclization reactions to form the thiadiazole ring and subsequent functionalization to introduce the morpholine moiety. The general synthetic route includes:

  • Formation of Thiadiazole : Thiadiazole derivatives are synthesized through the reaction of hydrazine derivatives with carbonyl compounds followed by cyclization.
  • Morpholine Attachment : The morpholine ring is introduced via nucleophilic substitution or coupling reactions with appropriate precursors.
  • Dihydrochloride Salt Formation : The final step often involves protonation to yield the dihydrochloride salt for enhanced solubility and stability.

Anticancer Properties

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, studies have shown that certain thiadiazole compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells.

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.63Induces apoptosis via p53 activation
Other Thiadiazole DerivativeA54912.34Cell cycle arrest at G2/M phase

The compound is noted for its ability to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage pathways .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
Other Thiadiazole DerivativeS. aureus16 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways related to cell survival and apoptosis.
  • Cell Membrane Interaction : The lipophilic nature of the morpholine moiety enhances cellular uptake and interaction with intracellular targets.

Case Studies

Several case studies have evaluated the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells compared to untreated controls.
    "The compound exhibited a dose-dependent increase in apoptosis markers such as cleaved caspase-3" .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties against resistant strains of E. coli and found that the compound effectively reduced bacterial viability at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride
Reactant of Route 2
[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.